(3S)-3-ethylpyrrolidine hydrochloride CAS number
(3S)-3-ethylpyrrolidine hydrochloride CAS number
An In-Depth Technical Guide to (3S)-3-Ethylpyrrolidine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of (3S)-3-ethylpyrrolidine hydrochloride (CAS No: 235094-03-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and application of this versatile compound.
Core Compound Identification and Physicochemical Properties
(3S)-3-Ethylpyrrolidine hydrochloride is the salt form of the chiral amine (3S)-3-ethylpyrrolidine. The hydrochloride salt form enhances stability, crystallinity, and solubility in aqueous media, making it more amenable to handling and formulation in a laboratory setting compared to the free base.
| Property | Value | Source |
| CAS Number | 235094-03-8 | [3] |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| Synonym | (S)-3-ethylpyrrolidine hydrochloride | [3] |
| Canonical SMILES | CC[C@H]1CNCC1.Cl | [4] |
| Storage | Room temperature, store under inert gas | [3][5] |
| Sensitivity | Hygroscopic | [5] |
Stereochemical Integrity: The Cornerstone of Application
The biological activity of chiral molecules is critically dependent on their stereochemistry. For (3S)-3-ethylpyrrolidine hydrochloride, ensuring high enantiomeric purity is not merely a quality control metric but a prerequisite for its valid application in drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of such compounds.
Workflow for Enantiomeric Purity Analysis
The following diagram outlines a self-validating workflow for the robust determination of enantiomeric purity. The logic dictates that the sample preparation must not induce racemization, and the chromatographic method must achieve baseline separation of the enantiomers for accurate quantification.
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol is designed to be a self-validating system. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven broad applicability for separating chiral amines. The use of acidic and basic additives in the mobile phase is crucial for improving peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support.[6]
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Cellulose or Amylose-based column (e.g., CHIRALCEL® OD-H, Lux® Cellulose-3).[7]
2. Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Causality: Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention time. The optimal ratio must be determined empirically to achieve baseline resolution (Rs > 1.5).
-
Additives: To the mobile phase, add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).[6]
-
Causality: The amine analyte is basic and can tail on acidic silica surfaces. TEA, a competing base, saturates these sites to improve peak symmetry. TFA helps by forming an ion pair with the amine, leading to more consistent interactions with the CSP.[6]
3. Sample Preparation:
-
Prepare a stock solution of (3S)-3-ethylpyrrolidine HCl at ~1 mg/mL in the mobile phase.
-
Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as appropriate if derivatized).
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).
-
Calculate the enantiomeric excess using the formula: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100
Synthetic Strategies: A Logic-Driven Approach
The synthesis of chiral pyrrolidines is a well-explored field, with strategies generally falling into two categories: modification of existing chiral molecules (the "chiral pool" approach) or the creation of the chiral center during the synthesis (asymmetric synthesis).[8][9] The choice is dictated by factors such as cost, scalability, and the availability of starting materials.
Caption: Decision logic for selecting a synthetic strategy for chiral pyrrolidines.
Representative Synthetic Protocol: Asymmetric Michael Addition Approach
This protocol illustrates a common strategy for creating the chiral pyrrolidine core. Organocatalytic Michael addition is a powerful method for forming C-C bonds stereoselectively.[10]
1. Reaction Setup:
-
To a solution of a suitable nitroalkene (e.g., 1-nitrobut-1-ene) (1.0 eq) and an α,β-unsaturated aldehyde (e.g., acrolein) (1.2 eq) in an anhydrous, aprotic solvent (e.g., Toluene) at -20 °C, add a chiral diarylprolinol silyl ether catalyst (e.g., Jørgensen-Hayashi catalyst) (0.1 eq).
-
Causality: The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate in a stereodefined environment. This enamine then attacks the nitroalkene in a conjugate addition, with the catalyst's bulky groups directing the approach to favor one enantiomer.[10]
2. Cyclization and Reduction:
-
After the Michael addition is complete (monitored by TLC or LC-MS), the intermediate γ-nitroaldehyde is typically reduced and cyclized in a one-pot sequence.
-
Add a reducing agent like NaBH₄ to reduce the aldehyde to an alcohol.
-
Subsequently, introduce a catalyst for nitro group reduction and reductive amination, such as H₂ gas with a Palladium or Raney Nickel catalyst.
-
Causality: The reduction of the nitro group to an amine, followed by intramolecular cyclization (reductive amination) with the carbonyl (or its alcohol precursor), forges the pyrrolidine ring.
3. Purification:
-
After the reaction, the catalyst is removed, and the crude product is purified using column chromatography on silica gel.
4. Salt Formation:
-
Dissolve the purified free base, (3S)-3-ethylpyrrolidine, in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid and wash with cold solvent to yield (3S)-3-ethylpyrrolidine hydrochloride.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 3-substituted pyrrolidine motif is a key structural element in many kinase inhibitors.[1][11] The stereochemistry at the C3 position is often crucial for orienting substituents into the active site of the kinase to achieve potent and selective inhibition.
A prime example is in the development of inhibitors for kinases in the MAPK pathway, such as ERK.[11] A systematic exploration of substituents at the 3-position of a pyrrolidine lead compound led to the discovery of analogs with vastly improved pharmacokinetic (PK) properties. Specifically, the introduction of a 3(S)-thiomethyl group dramatically improved oral bioavailability.[11] This demonstrates the profound impact that stereospecific modifications to the pyrrolidine core can have on drug-like properties.
Caption: Role of the chiral pyrrolidine scaffold in the iterative drug discovery process.
Safety, Handling, and Storage
As a hydrochloride salt of an amine, (3S)-3-ethylpyrrolidine hydrochloride should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for related pyrrolidine hydrochlorides apply.[5][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Causes skin and serious eye irritation.[5][13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[5] Storing under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
-
Fire Hazards: In case of fire, use carbon dioxide, dry chemical powder, or foam. Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[5]
-
First Aid:
Conclusion
(3S)-3-Ethylpyrrolidine hydrochloride is more than just a chemical reagent; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which must be rigorously controlled and verified. Understanding the causality behind the analytical and synthetic methodologies allows researchers to leverage this building block effectively, paving the way for the discovery of novel therapeutics. From the logic of chiral separation to the strategic design of asymmetric syntheses and its ultimate application in targeting complex diseases, (3S)-3-ethylpyrrolidine hydrochloride represents a critical component in the drug development arsenal.
References
-
Asfandiyarova, L., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Iacono, S. T., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Jones, B. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. Apollo Scientific. Available at: [Link]
-
ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis. ResearchGate. Available at: [Link]
-
C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. C.A.T. Online. Available at: [Link]
-
ChemBK. (2024). (3S)-Pyrrolidin-3-Ol Hydrochloride. ChemBK. Available at: [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Chem-Impex. Available at: [Link]
-
Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. Available at: [Link]
-
Babu, S., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. labsolu.ca [labsolu.ca]
- 4. chemscene.com [chemscene.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
